6,7-Dimethoxy-2-(methylthio)quinazolin-4-amine
Overview
Description
6,7-Dimethoxy-2-(methylthio)quinazolin-4-amine is a chemical compound with the molecular formula C11H13N3O2S . It has a molecular weight of 251.31 . The IUPAC name for this compound is 6,7-dimethoxy-2-(methylsulfanyl)-4-quinazolinamine .
Molecular Structure Analysis
The InChI code for 6,7-Dimethoxy-2-(methylthio)quinazolin-4-amine is 1S/C11H13N3O2S/c1-15-8-4-6-7(5-9(8)16-2)13-11(17-3)14-10(6)12/h4-5H,1-3H3,(H2,12,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
6,7-Dimethoxy-2-(methylthio)quinazolin-4-amine has a storage temperature of 28°C .Scientific Research Applications
Anticonvulsant Agent
6,7-Dimethoxy-2-(methylthio)quinazolin-4-amine: has been studied for its potential as an anticonvulsant agent. Research indicates that derivatives of this compound may exhibit significant activity against seizures induced by maximal electroshock (MES) and other convulsant challenges . This suggests its utility in developing new treatments for epilepsy and other seizure disorders.
Neuroprotective Effects
The neuroprotective effects of this compound are of interest due to its potential to mitigate neurotoxicity. By modulating neurotransmitter systems, it may protect neural tissues against damage from various neurotoxic substances or conditions .
Hepatoprotective Potential
Studies have explored the hepatoprotective potential of 6,7-Dimethoxy-2-(methylthio)quinazolin-4-amine . It may offer protection against liver damage by influencing enzyme activity related to liver function, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) .
Chemical Synthesis
This compound serves as a valuable intermediate in chemical synthesis. Its structure allows for various modifications, making it a versatile building block for synthesizing a wide range of chemical entities .
Pharmacological Research
In pharmacological research, 6,7-Dimethoxy-2-(methylthio)quinazolin-4-amine is used to study the modulation of various receptors and ion channels. Its interactions with these biological targets can inform the development of drugs with improved efficacy and safety profiles .
Material Science
The compound’s unique properties make it a candidate for research in material science, particularly in the development of novel materials with specific electronic or optical characteristics .
properties
IUPAC Name |
6,7-dimethoxy-2-methylsulfanylquinazolin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-15-8-4-6-7(5-9(8)16-2)13-11(17-3)14-10(6)12/h4-5H,1-3H3,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLPMEUYBFWKLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)SC)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxy-2-(methylthio)quinazolin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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